molecular formula C7H8N2O3S B8052905 6-(Methylsulfonyl)nicotinamide

6-(Methylsulfonyl)nicotinamide

Cat. No.: B8052905
M. Wt: 200.22 g/mol
InChI Key: UXQIQMBCAILBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylsulfonyl)nicotinamide is a nicotinamide derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 6-position of the pyridine ring. This modification imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name

6-methylsulfonylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-13(11,12)6-3-2-5(4-9-6)7(8)10/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQIQMBCAILBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfonyl)nicotinamide typically involves the introduction of a methylsulfonyl group to the nicotinamide ring. One common method is the reaction of nicotinamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylsulfonyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of various substituted nicotinamide derivatives.

Scientific Research Applications

6-(Methylsulfonyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It may also influence cellular signaling pathways related to apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 6-(Methylsulfonyl)nicotinamide and related compounds:

Compound Name Substituent at 6-Position Key Functional Groups Biological Activity/Properties References
This compound -SO₂CH₃ Nicotinamide, methylsulfonyl Potential enzyme modulation (inferred) N/A
6-Chloro-N-methylnicotinamide -Cl Nicotinamide, chloro Toxicity profile (requires safety protocols)
5-Methyl-6-methylsulfanyl-nicotinic acid -SCH₃ Carboxylic acid, methylsulfanyl Intermediate in drug synthesis
Methyl 6-methoxynicotinate -OCH₃ Ester, methoxy Improved solubility, synthetic precursor
N-(4-fluorophenyl)-6-mercapto-nicotinamide -SH Mercapto, fluorophenyl Anticancer activity (in vitro studies)
Key Observations:
  • Electronic Effects: The methylsulfonyl group (-SO₂CH₃) in this compound is more electron-withdrawing than chloro (-Cl), methoxy (-OCH₃), or methylsulfanyl (-SCH₃) groups.
  • Biological Activity: Compounds with sulfonyl groups, such as 6-(Methylsulfonyl)hexyl isothiocyanate (6-MITC), demonstrate autophagy induction in leukemia cells .
  • Safety and Toxicity : 6-Chloro-N-methylnicotinamide requires stringent safety protocols due to its halogenated structure, whereas methylsulfonyl derivatives may exhibit lower acute toxicity .

Patent and Exclusivity Considerations

European patents (EP 3 348 550A1) exclude certain methylsulfonyl-containing compounds, such as N-(6-(methylsulfonyl)benzothiazole-2-yl)-2-(thiophen-2-yl)acetamide, to protect intellectual property . This underscores the importance of substituent positioning and heterocyclic cores in defining novelty.

Computational and Mechanistic Insights

  • Molecular Docking : Studies on nicotinamide derivatives using Lamarckian genetic algorithms (e.g., AutoDock 3.0) reveal that electron-withdrawing groups like -SO₂CH₃ improve binding free energy by enhancing polar interactions with target proteins .
  • ROS Modulation : Sulfonyl groups, as seen in 6-MITC, increase intracellular ROS levels, a mechanism linked to autophagy and chemoprevention . This property may extend to this compound.

Biological Activity

6-(Methylsulfonyl)nicotinamide (MSN) is a derivative of nicotinamide, notable for its potential biological activities and therapeutic applications. This compound has garnered attention in research due to its role in various biochemical pathways and its interaction with specific molecular targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C7_7H8_8N2_2O3_3S
  • Molecular Weight : 188.21 g/mol

This compound exhibits its biological activity primarily through modulation of NAD+ metabolism , which is crucial for various cellular processes including energy production, DNA repair, and cell signaling. The compound interacts with enzymes involved in these metabolic pathways, influencing their activity and thereby affecting cellular functions.

Pharmacological Effects

Research indicates that MSN has several pharmacological effects:

  • Anti-inflammatory Properties : MSN has been shown to reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Studies have indicated that MSN may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative conditions.
  • Antidiabetic Activity : Preliminary studies suggest that MSN may enhance insulin sensitivity and glucose metabolism, indicating a potential role in diabetes management.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study demonstrated that MSN significantly reduced levels of pro-inflammatory cytokines in a rat model of arthritis, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection :
    • In vitro studies showed that MSN protected neuronal cells from apoptosis induced by oxidative stress, highlighting its neuroprotective properties. This was linked to the modulation of the mitochondrial pathway involved in apoptosis.
  • Metabolic Regulation :
    • Research involving diabetic rat models indicated that treatment with MSN improved glycemic control and enhanced insulin sensitivity compared to controls.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnti-inflammatoryNeuroprotectiveAntidiabetic
This compoundYesYesYes
NicotinamideModerateYesNo
SulfanilamideYesNoNo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.